Ethyl 2-amino-5-methylthiazole-4-carboxylate

Catalog No.
S1670432
CAS No.
72054-60-5
M.F
C7H10N2O2S
M. Wt
186.23g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-amino-5-methylthiazole-4-carboxylate

CAS Number

72054-60-5

Product Name

Ethyl 2-amino-5-methylthiazole-4-carboxylate

IUPAC Name

ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23g/mol

InChI

InChI=1S/C7H10N2O2S/c1-3-11-6(10)5-4(2)12-7(8)9-5/h3H2,1-2H3,(H2,8,9)

InChI Key

KTGUPAFUVGHOQS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=N1)N)C

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)N)C

Antimicrobial Research

Biological Study of Carboxamides

Green Chemistry

Synthesis of Schiff Bases

Synthesis of Imidazo[2,1-b]thiazoles

Synthesis of 2,3-Dihydro-1,3-thiazole-5-carboxylate

Ethyl 2-amino-5-methylthiazole-4-carboxylate is a chemical compound characterized by its unique thiazole structure, which incorporates both amino and carboxylate functional groups. Its molecular formula is C7H10N2O2SC_7H_{10}N_2O_2S, with a molecular weight of approximately 186.23 g/mol. The compound is recognized for its white to pale cream powder appearance and has a melting point ranging from 171.0 to 180.0 °C . This compound belongs to the thiazole family, which is known for its diverse biological activities.

Typical of compounds containing amino and carboxylate groups. Key reactions include:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, allowing the compound to act as an acid.
  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, making it versatile in organic synthesis.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or other derivatives, which are significant in medicinal chemistry.

Research indicates that ethyl 2-amino-5-methylthiazole-4-carboxylate exhibits notable biological activities, particularly in antimicrobial and anticancer domains. Studies have demonstrated its potential as an antimicrobial agent against various pathogens, as well as showing cytotoxic effects against cancer cell lines . Its bifunctional nature allows it to interact with multiple biological targets, enhancing its therapeutic potential.

Several synthesis methods have been developed for ethyl 2-amino-5-methylthiazole-4-carboxylate:

  • One-Pot Synthesis: This method involves reacting ethyl acetate with thiourea and sodium carbonate under controlled temperature conditions (40-55 °C) followed by heating to 60-70 °C for several hours. The product is then purified through distillation and filtration .
  • Bifunctional Derivative Synthesis: Researchers have explored various modifications of the base compound to enhance its biological activity, employing techniques that allow for the introduction of different substituents at specific positions on the thiazole ring .

Ethyl 2-amino-5-methylthiazole-4-carboxylate finds applications in several fields:

  • Pharmaceuticals: Due to its antimicrobial and anticancer properties, it is being investigated as a potential lead compound for drug development.
  • Agriculture: It may also have applications in developing agrochemicals due to its biological activity against plant pathogens.
  • Chemical Research: It serves as an important intermediate in organic synthesis, particularly in the preparation of more complex thiazole derivatives.

Interaction studies involving ethyl 2-amino-5-methylthiazole-4-carboxylate have focused on its binding affinity with various biological targets. Research has indicated that it can interact with enzymes and receptors involved in disease pathways, potentially leading to the development of novel therapeutic agents . These studies are crucial for understanding the mechanism of action and optimizing the compound for better efficacy.

Ethyl 2-amino-5-methylthiazole-4-carboxylate shares structural similarities with several other thiazole derivatives. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexKey Features
Ethyl 2-amino-4-methylthiazole-5-carboxylate7210-76-60.97Bifunctional; strong antimicrobial activity
Methyl 2-amino-4-methylthiazole-5-carboxylate3829-80-90.97Similar structure; less hydrophobic
Ethyl 4-methylthiazole-5-carboxylate20582-55-20.88Lacks amino group; different activity profile
Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate344-72-90.88Trifluoromethyl substitution enhances lipophilicity
Methyl 4-methylthiazole-5-carboxylate81569-44-00.86Methyl group substitution alters properties

This table illustrates how ethyl 2-amino-5-methylthiazole-4-carboxylate stands out due to its specific functional groups that contribute to its unique biological activities compared to similar compounds.

XLogP3

1.6

Dates

Modify: 2023-08-15

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